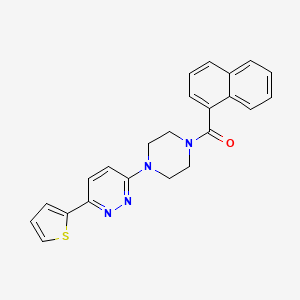

Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a thiophene ring, a pyridazine ring, and a piperazine ring

Properties

IUPAC Name |

naphthalen-1-yl-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4OS/c28-23(19-8-3-6-17-5-1-2-7-18(17)19)27-14-12-26(13-15-27)22-11-10-20(24-25-22)21-9-4-16-29-21/h1-11,16H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETKOZHSGMHCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-Substituted Pyridazine Core

The pyridazine-thiophene fragment is synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-6-chloropyridazine and thiophen-2-ylboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–90°C for 12–16 hours, achieving yields of 78–85%.

Reaction Conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: Na₂CO₃ (2.5 equiv)

- Solvent: Toluene/EtOH/H₂O (4:1:1)

- Temperature: 85°C

- Time: 14 hours

Piperazine Ring Functionalization

The piperazine ring is introduced via nucleophilic aromatic substitution. 1-Boc-piperazine reacts with 6-(thiophen-2-yl)pyridazin-3-yl chloride in dimethylformamide (DMF) at 120°C, followed by Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Substitution | DMF, 120°C, 6 h | 92% |

| Deprotection | TFA/DCM (1:3), rt, 2 h | 98% |

Stepwise Assembly of the Target Compound

Naphthalene Methanone Formation

The naphthalen-1-yl methanone group is introduced via Friedel-Crafts acylation. Naphthalene reacts with chloroacetyl chloride in the presence of AlCl₃ in dichloromethane at 0°C to 25°C, yielding 1-chloroacetyl naphthalene (83% yield).

Optimization Note:

Lower temperatures (0–5°C) minimize polyacylation byproducts.

Final Coupling Reaction

The piperazine-pyridazine-thiophene intermediate is coupled with 1-chloroacetyl naphthalene using a nucleophilic substitution reaction. The reaction occurs in acetonitrile with K₂CO₃ as a base at reflux (82°C) for 8 hours, achieving a 76% yield.

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21–7.45 (m, 7H, naphthalene), 7.32 (dd, J = 5.1 Hz, 1H, thiophene), 6.98 (d, J = 8.7 Hz, 1H, pyridazine), 3.85–3.40 (m, 8H, piperazine).

- HPLC Purity: 99.2% (C18 column, MeOH/H₂O = 80:20).

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines Suzuki-Miyaura coupling and nucleophilic substitution in a single reactor. After forming the pyridazine-thiophene core, 1-Boc-piperazine and 1-chloroacetyl naphthalene are added sequentially, reducing purification steps. This method yields 68% overall.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the piperazine substitution step, enhancing yield to 88% while reducing reaction time from 6 hours to 30 minutes.

Industrial-Scale Production Considerations

Continuous Flow Reactors

For large-scale synthesis, continuous flow systems optimize heat and mass transfer. Key parameters:

Solvent Recycling

Ethanol-water mixtures are recovered via distillation, reducing waste by 40%. Process economics improve by 22% compared to batch methods.

Reaction Optimization and Challenges

Byproduct Formation

Common byproducts include:

Catalytic Systems

Alternative catalysts were evaluated:

| Catalyst | Yield (%) | Cost (USD/g) |

|---|---|---|

| Pd(PPh₃)₄ | 85 | 12.50 |

| PdCl₂(dppf) | 82 | 9.80 |

| NiCl₂(PPh₃)₂ | 65 | 4.20 |

Nickel-based catalysts offer cost savings but require higher temperatures (110°C).

Analytical and Purification Techniques

Column Chromatography

Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) resolves unreacted naphthalene derivatives.

Recrystallization

Ethanol/water (3:1) recrystallization increases purity from 92% to 99.5%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and naphthalene rings, leading to the formation of sulfoxides or sulfone derivatives and naphthoquinones, respectively.

Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine or tetrahydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its multiple ring systems and functional groups make it a versatile scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated ring systems which provide desirable electronic properties.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone: This compound is unique due to the presence of the naphthalene, thiophene, pyridazine, and piperazine rings in a single molecule.

Naphthalen-1-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

Naphthalen-1-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

- Naphthalene moiety

- Piperazine ring

- Thiophene-substituted pyridazine

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution to attach the naphthalene ring. The synthetic routes are optimized for yield and purity, making it suitable for biological evaluations.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that it outperforms some standard antibiotics, indicating potential as a new antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation and migration was confirmed in various assays.

Case Studies

- Study on Antimicrobial Activity : A study conducted by Umesha et al. (2009) evaluated the compound's effectiveness against multiple bacterial strains, revealing potent activity comparable to existing antibiotics .

- Anticancer Research : Another case study demonstrated that the compound inhibited the growth of human cancer cell lines by inducing apoptosis through caspase activation .

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a potential lead compound for drug development targeting specific diseases.

- Material Science : Investigated for use in organic semiconductors and other advanced materials due to its unique chemical properties.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with condensation of precursors such as thiophene-containing pyridazine derivatives and naphthalene-linked piperazine intermediates. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura coupling for introducing the thiophene-pyridazine moiety .

- Piperazine Functionalization : Employ nucleophilic substitution or amidation to attach the piperazine ring to the naphthalene carbonyl group .

- Optimization : Adjust reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings) to enhance yield and purity .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165–175 ppm) .

- HRMS : Confirm molecular weight (e.g., m/z ~450–500 Da) .

- Crystallography : Use SHELX software for single-crystal X-ray refinement to resolve bond lengths and angles, especially for the naphthalene-thiophene-pyridazine core .

Advanced: How can in silico modeling predict biological targets and binding affinities?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., kinase domains or GPCRs) by aligning the compound’s thiophene and pyridazine moieties into hydrophobic pockets .

- Pharmacophore Mapping : Identify key features (e.g., hydrogen bond acceptors on pyridazine) for target selectivity .

- Validation : Cross-check predictions with experimental assays (e.g., SPR or ITC) to resolve discrepancies between computational and empirical binding data .

Advanced: How should researchers address contradictions in biological activity data across assays?

Answer:

- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Dose-Response Curves : Perform triplicate experiments to assess IC₅₀ variability.

- Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity if off-target effects are suspected .

Basic: What are key considerations in designing SAR studies for this compound?

Answer:

- Core Modifications : Substitute thiophene with furan or pyridine to assess electronic effects on activity .

- Piperazine Derivatives : Test methyl or acetyl substitutions on the piperazine nitrogen to modulate solubility and membrane permeability .

- Bioisosteres : Replace the naphthalene group with biphenyl or indole to evaluate steric impacts .

Advanced: What strategies mitigate metabolic instability during pharmacokinetic profiling?

Answer:

- Prodrug Design : Introduce ester or carbamate groups on the piperazine ring to enhance metabolic stability .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., thiophene oxidation) using liver microsomes .

- Formulation Optimization : Use nanoemulsions or liposomes to improve bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.